molecular formula C16H15N3O2 B11182800 N-(furan-2-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

N-(furan-2-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B11182800
M. Wt: 281.31 g/mol
InChI Key: JQGNSAUMQWFNHP-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a heterocyclic compound that combines a furan ring, a pyrazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the condensation of 5-amino-1H-pyrazole-4-carboxamide with a furan-2-ylmethyl derivative. The reaction is often carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-methyl-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C16H15N3O2/c1-12-15(16(20)17-10-14-8-5-9-21-14)11-18-19(12)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,17,20)

InChI Key

JQGNSAUMQWFNHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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